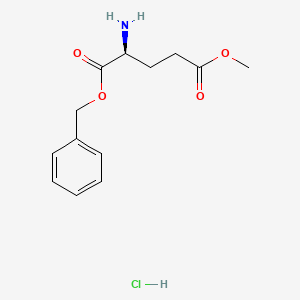
(S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an amino group attached to a pentanedioate backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanedioate Backbone: The synthesis begins with the preparation of the pentanedioate backbone through a series of esterification and reduction reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.
Amination: The amino group is introduced through a reductive amination reaction, where an amine reacts with an aldehyde or ketone intermediate.
Resolution of the Chiral Center: The chiral center is resolved using chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
(S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride: The enantiomer of the compound with different biological activity.
1-Benzyl 5-methyl 2-aminopentanedioate: The non-chiral form without the hydrochloride salt.
5-Methyl 2-aminopentanedioate derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
(S)-1-Benzyl 5-methyl 2-aminopentanedioate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances solubility, making it more suitable for aqueous applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C13H18ClNO4 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-O-benzyl 5-O-methyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-12(15)8-7-11(14)13(16)18-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
DULZWOWDZHMEBE-MERQFXBCSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
COC(=O)CCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


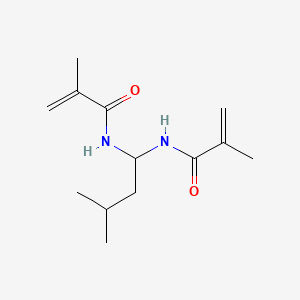
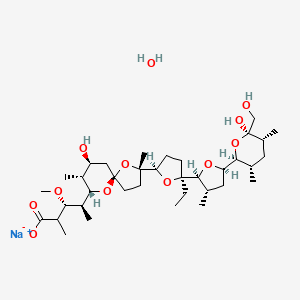
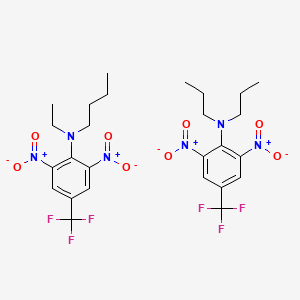
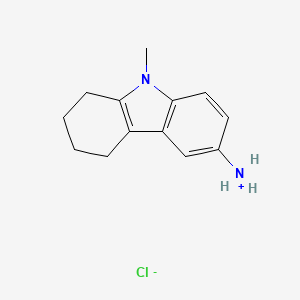
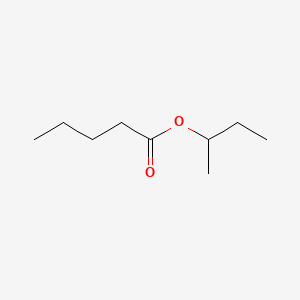
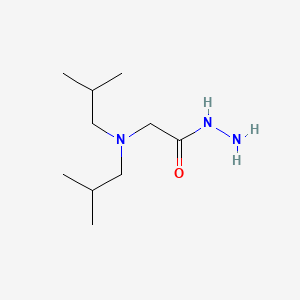
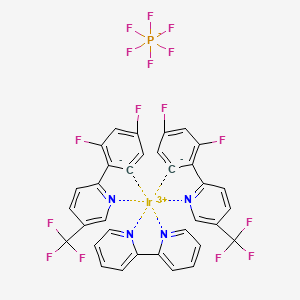
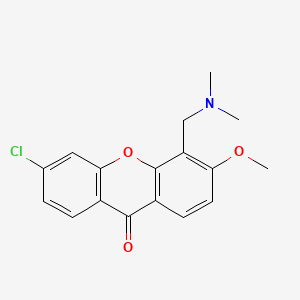
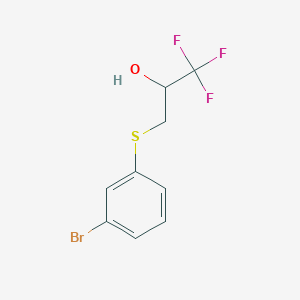
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
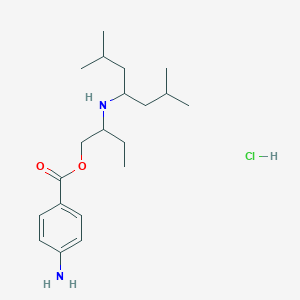
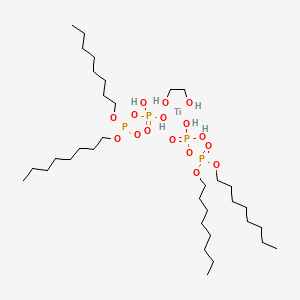
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
